2-(4-Methylthiophen-2-YL)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12ClNS and a molecular weight of 177.69 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride typically involves the reaction of 4-methylthiophene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted amines or thiophenes.
Scientific Research Applications
2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylthiophen-2-YL)ethanol: Similar structure but with an alcohol group instead of an amine.
4-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.
2-(4-Methylthiophen-2-YL)acetonitrile: Contains a nitrile group instead of an amine.
Uniqueness
2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C7H12ClNS |
---|---|
Molecular Weight |
177.70 g/mol |
IUPAC Name |
2-(4-methylthiophen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11NS.ClH/c1-6-4-7(2-3-8)9-5-6;/h4-5H,2-3,8H2,1H3;1H |
InChI Key |
NAGFNPHNKZNDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.